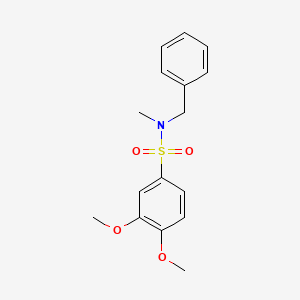
3-(acetylamino)-5-amino-4-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(acetylamino)-5-amino-4-chlorobenzoic acid, also known as N-Acetyl-5-amino-4-chloro-2-nitrobenzoic acid (NACB), is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of 5-amino-4-chloro-2-nitrobenzoic acid (ACNB), which is a well-known inhibitor of the enzyme dihydrofolate reductase (DHFR). NACB has been found to exhibit similar inhibitory activity towards DHFR, as well as other biological activities that make it a promising candidate for further research.
作用機序
NACB inhibits DHFR by binding to the enzyme's active site and blocking the conversion of dihydrofolate to tetrahydrofolate. This leads to the depletion of tetrahydrofolate, which is required for the synthesis of nucleotides. In addition to its inhibitory activity towards DHFR, NACB has also been found to exhibit other biological activities, such as antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NACB have been extensively studied in vitro and in vivo. In vitro studies have shown that NACB inhibits the growth of cancer cells, induces cell cycle arrest and apoptosis, and enhances the efficacy of chemotherapy drugs. In vivo studies have demonstrated that NACB can inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
The advantages of using NACB in lab experiments include its high potency and selectivity towards DHFR, as well as its ability to enhance the efficacy of chemotherapy drugs. However, the limitations of using NACB include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the research on NACB. One potential direction is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Another direction is to investigate the mechanisms underlying its antioxidant and anti-inflammatory properties, as well as its potential for use in neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis and administration of NACB for maximum efficacy and safety.
合成法
The synthesis of NACB can be achieved through a multistep process starting from 5-nitroanthranilic acid. The first step involves the acetylation of the amino group using acetic anhydride to yield N-acetyl-5-nitroanthranilic acid. This intermediate is then reduced using sodium dithionite to obtain N-acetyl-5-amino-4-chloro-2-nitrobenzoic acid. Finally, the nitro group is reduced using palladium on carbon to give the desired product, NACB.
科学的研究の応用
NACB has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. DHFR is an essential enzyme that plays a crucial role in the synthesis of nucleotides, which are required for DNA replication and cell division. Inhibition of DHFR has been shown to be an effective strategy for the treatment of cancer, as it can lead to the depletion of nucleotides and the subsequent inhibition of cell proliferation.
特性
IUPAC Name |
3-acetamido-5-amino-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-4(13)12-7-3-5(9(14)15)2-6(11)8(7)10/h2-3H,11H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDQFDFZADBSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1Cl)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)

![2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5730004.png)

![methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730010.png)
![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)


![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5730035.png)


![2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5730055.png)

